molecular formula C18H20ClN3O6S B3982112 4-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-nitrobenzamide

4-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-nitrobenzamide

Cat. No.: B3982112
M. Wt: 441.9 g/mol
InChI Key: YGUIYRFYEBTTJH-UHFFFAOYSA-N
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Description

4-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-nitrobenzamide is a complex organic compound that features a combination of chloro, diethylamino, sulfonyl, methoxy, and nitro functional groups

Preparation Methods

The synthesis of 4-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common synthetic route includes the following steps:

    Chlorination: The addition of a chlorine atom to the benzene ring.

    Methoxylation: The addition of a methoxy group to the benzene ring.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s functional groups make it a candidate for studying enzyme interactions and inhibition.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 4-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-nitrobenzamide include:

  • 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
  • Metoclopramide
  • Cisapride

These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O6S/c1-4-21(5-2)29(26,27)13-7-9-17(28-3)15(11-13)20-18(23)14-8-6-12(19)10-16(14)22(24)25/h6-11H,4-5H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUIYRFYEBTTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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